
DSP-2230: A Novel Sodium Channel Blocker in
Neuropathic Pain Treatment Landscape

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DSP-2230

Cat. No.: B10818589 Get Quote

For Immediate Release

This guide provides a comparative analysis of the investigational drug DSP-2230 (also known

as ANP-230) against established first-line treatments for neuropathic pain. While

comprehensive Phase I/II clinical trial data for DSP-2230 in broad neuropathic pain populations

is not yet publicly available, this document summarizes the existing knowledge on its

mechanism of action and preclinical findings, alongside a detailed review of the clinical efficacy

and safety of current standard-of-care medications, including pregabalin, gabapentin, and

duloxetine. This guide is intended for researchers, scientists, and drug development

professionals to offer a clear perspective on the evolving landscape of neuropathic pain

therapeutics.

Introduction to DSP-2230
DSP-2230 is an investigational small molecule being developed for the treatment of

neuropathic pain.[1] It functions as a selective blocker of the voltage-gated sodium channels

Nav1.7, Nav1.8, and Nav1.9.[2][3][4] These channels are predominantly expressed in

peripheral sensory neurons and are considered crucial targets in pain signaling pathways.[3]

Preclinical studies have suggested that by targeting these specific sodium channels, DSP-2230
may offer analgesic effects with a reduced risk of central nervous system and cardiovascular

side effects commonly associated with other neuropathic pain medications.[3][4]

Phase I clinical trials for DSP-2230 have been completed in the United States, the United

Kingdom, and Japan to assess its safety, tolerability, and pharmacokinetics in healthy
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volunteers.[5][6] One Phase I study employed experimental pain models using capsaicin and

UVB radiation to evaluate the drug's pharmacodynamic effects, with pregabalin and ibuprofen

lysine as active comparators.[7][8] Currently, a Phase 1/2 clinical trial is underway in Japan to

evaluate the safety and efficacy of ANP-230 in patients with familial infantile episodic limb pain,

a rare pain disorder.[4][9] As of this publication, quantitative results from the Phase I/II trials in

broader neuropathic pain indications have not been publicly disclosed.

Comparative Analysis: DSP-2230 vs. First-Line
Neuropathic Pain Treatments
The following tables provide a comparative overview of DSP-2230's known characteristics

against the well-established first-line treatments for neuropathic pain: pregabalin, gabapentin,

and duloxetine. The data for the comparator drugs are derived from extensive clinical trials and

meta-analyses.

Table 1: Mechanism of Action and Dosing
Feature

DSP-2230
(ANP-230)

Pregabalin Gabapentin Duloxetine

Mechanism of

Action

Selective blocker

of voltage-gated

sodium channels

Nav1.7, Nav1.8,

and Nav1.9[2][3]

[4]

Binds to the

alpha-2-delta

subunit of

voltage-gated

calcium channels

Binds to the

alpha-2-delta

subunit of

voltage-gated

calcium channels

Serotonin and

Norepinephrine

Reuptake

Inhibitor (SNRI)

[10]

Typical Dosing
Under

investigation

150-600 mg/day,

divided into 2-3

doses[11][12]

1200-3600

mg/day, divided

into 3 doses[2]

[13]

60-120 mg/day,

once daily[14]

Administration Oral[1] Oral Oral Oral

Table 2: Clinical Efficacy in Neuropathic Pain
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Efficacy
Endpoint

DSP-2230
(ANP-230)

Pregabalin Gabapentin Duloxetine

≥50% Pain

Reduction

(Diabetic

Peripheral

Neuropathy)

Data not

available

~29-50% of

patients[12]

38% of patients

(at ≥1200

mg/day)[2]

45.6% of

patients[15]

≥30% Pain

Reduction

(Diabetic

Peripheral

Neuropathy)

Data not

available

Data available,

shows significant

improvement

over placebo[11]

52% of patients

(at ≥1200

mg/day)[2][13]

64.5% of

patients[15]

≥50% Pain

Reduction

(Postherpetic

Neuralgia)

Data not

available

26-50% of

patients

32% of patients

(at ≥1200

mg/day)[2][13]

Not a primary

indication

Time to Onset of

Pain Relief

Data not

available

Dose-dependent,

as early as 4

days at 600

mg/day[11]

Not specified in

provided results

Significant pain

reduction

observed within

the first week of

treatment

Table 3: Common Adverse Events
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Adverse Event
Profile

DSP-2230
(ANP-230)

Pregabalin Gabapentin Duloxetine

Common Side

Effects

Data from patient

trials not publicly

available.

Preclinical data

suggests low

CNS and

cardiovascular

side effects.[3][4]

Dizziness,

somnolence,

peripheral

edema, weight

gain, dry

mouth[16]

Dizziness,

somnolence,

ataxia, fatigue

Nausea, dry

mouth,

somnolence,

fatigue,

dizziness,

constipation[15]

Discontinuation

due to Adverse

Events

Data not

available

Significantly

higher than

placebo[16]

Similar to

placebo in some

studies

Dose-dependent,

more common at

higher doses

Signaling Pathways and Experimental Workflows
Signaling Pathway of DSP-2230
The therapeutic rationale for DSP-2230 is based on its selective inhibition of sodium channels

critical for pain signal transmission.

Peripheral Sensory Neuron

Painful Stimulus

Nav1.7

Nav1.8

Nav1.9

Action Potential
Generation & Propagation Pain Signal to CNS

DSP-2230
Inhibits

Inhibits

Inhibits
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Click to download full resolution via product page

Caption: Mechanism of action of DSP-2230 in inhibiting pain signaling.

Experimental Workflow of a Phase I Pharmacodynamic
Study
The following diagram illustrates a typical workflow for a Phase I study designed to assess the

pharmacodynamic effects of an investigational pain drug using an experimental pain model.
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Caption: Workflow of a Phase I pharmacodynamic study for a novel analgesic.
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Experimental Protocols
Detailed protocols for the DSP-2230 clinical trials are not fully public. However, information

from trial registries provides an outline of the methodologies used in the Phase I studies.

Phase I Safety, Tolerability, and Pharmacokinetics Study (Based on ISRCTN07951717)[5]

Study Design: A three-part, randomized, double-blind, placebo-controlled, escalating dose

study in healthy male and female volunteers.

Part 1 (Single Ascending Dose): Participants received a single oral dose of DSP-2230 or

placebo in a fasted state. Doses were escalated in subsequent cohorts.

Part 2 (Food Effect): An open-label, two-way crossover study to assess the effect of food on

the pharmacokinetics of DSP-2230.

Part 3 (Multiple Ascending Dose): Participants received multiple oral doses of DSP-2230 or

placebo for up to 14 days.

Primary Outcome Measures: Assessment of adverse events, vital signs, electrocardiograms

(ECGs), and clinical laboratory tests.

Secondary Outcome Measures: Characterization of the plasma and urinary pharmacokinetic

profiles of DSP-2230 and its metabolites.

Phase I Pharmacodynamic Study in Experimental Pain Models (Based on ISRCTN80154838)

[7][8]

Study Design: A randomized, double-blind, placebo-controlled, four-way crossover study in

healthy male subjects.

Part 1 (Capsaicin Model):

Pain Induction: Intradermal injection of capsaicin to induce localized pain, hyperalgesia,

and allodynia.

Interventions: Single oral doses of DSP-2230, placebo, and pregabalin (positive control).
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Outcome Measures: Assessments of pain intensity, area of hyperalgesia, and flare.

Part 2 (UVB Model):

Pain Induction: Exposure to ultraviolet B (UVB) radiation to induce a localized sunburn-like

inflammatory pain.

Interventions: Single oral doses of DSP-2230, placebo, and ibuprofen lysine (positive

control).

Outcome Measures: Assessments of pain thresholds to heat and mechanical stimuli.

Conclusion
DSP-2230 represents a targeted approach to neuropathic pain management by selectively

inhibiting Nav1.7, Nav1.8, and Nav1.9 sodium channels. While preclinical data and the

mechanism of action are promising for a potentially improved safety profile, a comprehensive

evaluation of its clinical efficacy and safety awaits the public release of Phase I/II trial results. In

the interim, established first-line agents such as pregabalin, gabapentin, and duloxetine remain

the cornerstones of neuropathic pain treatment, supported by a large body of clinical evidence.

Continued research and data transparency for emerging therapies like DSP-2230 are crucial

for advancing the treatment paradigm for patients suffering from neuropathic pain.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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